3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
Description
This compound belongs to the 3,4,5-trisubstituted-1,2,4-triazole family, characterized by a central triazole ring substituted with a 4-bromobenzyl group at position 3, a furan-2-ylmethyl group at position 4, and a thiophen-2-yl moiety at position 3. Its synthesis involves reacting a 1,3,4-oxadiazole precursor with primary amines (e.g., furfurylamine) under solvent-free conditions, yielding products in 60–85% efficiency . Structural confirmation is achieved via IR, $ ^1H $ NMR, and LC-Mass spectroscopy . Antimicrobial screening reveals moderate to strong activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to the electron-withdrawing bromine atom and heterocyclic substituents enhancing membrane disruption .
Properties
Molecular Formula |
C18H14BrN3OS2 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C18H14BrN3OS2/c19-14-7-5-13(6-8-14)12-25-18-21-20-17(16-4-2-10-24-16)22(18)11-15-3-1-9-23-15/h1-10H,11-12H2 |
InChI Key |
ZTTMZBUDORVPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of furan-2-carboxylic acid hydrazide and 4-bromobenzyl chloride.
Formation of Triazole Ring: The furan-2-carboxylic acid hydrazide is reacted with carbon disulfide and potassium hydroxide to form the corresponding thiosemicarbazide. This intermediate is then cyclized to form the triazole ring.
Substitution Reactions: The triazole intermediate undergoes substitution reactions with 4-bromobenzyl chloride and thiophen-2-ylmethyl bromide to introduce the desired substituents.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the benzyl group undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the triazole ring. Common nucleophiles and conditions include:
Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by resonance with the triazole ring . Electron-deficient aryl bromides exhibit faster kinetics compared to alkyl halides.
Oxidation Reactions
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones depending on conditions:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 2 h | Sulfoxide | >90% | |
| mCPBA | CH₂Cl₂, 0°C, 1 h | Sulfone | 85% | |
| KMnO₄ | H₂O, 70°C, 4 h | Over-oxidized byproducts | <40% |
Key Finding : Controlled oxidation preserves the triazole framework, while harsh conditions degrade the furan ring.
Cyclization Reactions
The triazole nitrogen atoms participate in annulation reactions to form fused heterocycles:
Notable Example : Reaction with CS₂ under basic conditions generates a tricyclic system via intramolecular C-S bond formation .
Electrophilic Aromatic Substitution
The electron-rich thiophene and furan rings undergo electrophilic substitution:
| Reaction | Electrophile | Position | Conditions | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Thiophene C-5 | 0°C, 1 h | |
| Sulfonation | SO₃/H₂SO₄ | Furan C-3 | 25°C, 3 h | |
| Halogenation | Br₂/FeBr₃ | Thiophene C-4 | 40°C, 2 h |
Regioselectivity : Thiophene reacts preferentially at C-5 due to directing effects of the triazole ring , while furan substitutes at C-3.
Reductive Reactions
Catalytic hydrogenation selectively reduces unsaturated bonds:
| Substrate | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Thiophene ring | Pd/C, H₂ | Ethanol, 50 psi, 6 h | Tetrahydrothiophene derivative | |
| Furan ring | PtO₂, H₂ | THF, 30 psi, 12 h | Tetrahydrofuran derivative |
Limitation : Over-reduction disrupts the triazole ring’s aromaticity, necessitating precise control.
Coordination Chemistry
The triazole nitrogen and sulfur atoms act as ligands for metal complexes:
| Metal Salt | Coordination Site | Complex Geometry | Application | Reference |
|---|---|---|---|---|
| Cu(II)Cl₂ | N4 of triazole, S of sulfanyl | Square planar | Catalytic oxidation | |
| Pd(II)(OAc)₂ | N1, N2 of triazole | Octahedral | Cross-coupling catalysis |
Stability : Cu(II) complexes exhibit higher thermodynamic stability (ΔG = −28.5 kcal/mol) than Pd(II) analogs .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between thiophene and furan rings:
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| λ = 254 nm, CH₃CN | Fused bicyclic adduct | Φ = 0.12 |
Mechanism : Excitation of the thiophene π-system initiates diradical formation, followed by cross-cycloaddition.
Scientific Research Applications
3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its effects on various biological pathways and its potential as a tool for studying cellular processes.
Mechanism of Action
The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Substituent Effects on Antimicrobial Activity
The antimicrobial potency of triazole derivatives is highly dependent on substituent chemistry. Key comparisons include:
Key Findings :
- Halogenated Aromatics : Bromine and chlorine atoms enhance activity due to increased lipophilicity and electron-withdrawing effects, improving membrane penetration .
- Heterocyclic Substituents : Thiophene and furan groups contribute to π-π stacking with microbial enzymes, while pyridine or triazole moieties introduce hydrogen-bonding interactions .
- Trifluoromethyl Groups : The CF$_3$ group in significantly boosts antifungal activity by disrupting ergosterol biosynthesis .
Key Findings :
- Alkyl vs. Aryl Substituents : Bulky aryl groups (e.g., 4-fluorophenethyl in ) reduce yield (64%) but improve crystallinity, whereas alkyl chains (e.g., butyl in ) increase yield (75%) but reduce stability.
- Isostructurality : Chloro and bromo derivatives (e.g., ) exhibit identical crystal packing, enabling predictable solid-state properties for drug formulation .
Spectroscopic and Computational Insights
- IR Spectroscopy : S–C and C–N stretches in the target compound (721–1653 cm$^{-1}$) align with triazole-thioether analogs, confirming sulfur and nitrogen bonding .
- DFT Studies : The electron-deficient bromobenzyl group in the target compound enhances charge transfer interactions, as seen in related triazole inhibitors of HIV-1 reverse transcriptase .
Biological Activity
3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a synthetic compound belonging to the triazole class, known for its diverse biological activities. The triazole moiety is recognized for its role in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure includes a triazole ring substituted with a furan and thiophene group, along with a bromobenzyl sulfanyl moiety. This unique configuration is believed to contribute to its biological efficacy.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial and antifungal properties. The specific biological activities of this compound have been explored in various studies.
Antibacterial Activity
Several studies have demonstrated that triazole derivatives possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- A study reported that triazole derivatives showed high inhibitory efficacy against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL .
- The presence of electron-withdrawing groups, such as bromine in the structure, has been linked to enhanced antibacterial activity due to increased electron affinity and better interaction with bacterial enzymes .
Antifungal Activity
Triazoles are also well-known for their antifungal properties:
- Compounds similar to this compound have shown effectiveness against fungal pathogens like Candida albicans. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act by inhibiting key enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi.
- DNA Interaction : Some derivatives interact with bacterial DNA gyrase or topoisomerase, disrupting DNA replication and transcription processes .
- Cell Membrane Disruption : The presence of sulfur-containing groups enhances the ability of these compounds to disrupt cellular membranes.
Research Findings and Case Studies
Recent studies have focused on synthesizing new derivatives of triazoles to evaluate their biological activities:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
